Therapeutic Potential of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine Derivatives
Therapeutic Potential of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine Derivatives
Executive Summary: The "Privileged" Hinge-Binder
In the landscape of small-molecule drug discovery, 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine represents a highly specialized "privileged scaffold."[1] While not a marketed drug in isolation, this molecular core serves as a critical pharmacophore in the design of ATP-competitive inhibitors, particularly for protein kinases (e.g., CDKs, Aurora, BRAF) and specific G-Protein Coupled Receptors (GPCRs) like the Cannabinoid receptor 1 (CB1).
Its therapeutic value stems from its structural duality:
-
The Pyrazole-Amine Motif: Acts as a bidentate hydrogen-bonding anchor, mimicking the adenine ring of ATP to bind the kinase hinge region.[1]
-
The Cyclopropyl-Propyl Substituents: Provide precise hydrophobic tuning.[1] The cyclopropyl group is a rigid, lipophilic moiety often used to fill the "gatekeeper" pocket or solvent-front regions, reducing entropic penalties upon binding compared to flexible alkyl chains.
This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and mechanistic applications of this scaffold in modern oncology and metabolic disease research.
Chemical Architecture & SAR Logic
Structural Analysis
The molecule comprises a pyrazole ring substituted at three key positions.[2] The specific arrangement of the 1-propyl and 3-cyclopropyl groups creates a distinct vector for interaction.[1]
| Position | Substituent | Function in Drug Design |
| N1 | Propyl ( | Solvent Interface/Hydrophobic Slot: Projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving cellular permeability over methyl analogs.[1] |
| C3 | Cyclopropyl | Gatekeeper Interaction: A rigid, electron-rich lipophilic group.[1] Often targets the "gatekeeper" residue in kinases, improving selectivity against promiscuous targets. |
| C5 | Amine ( | H-Bond Donor: Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region.[1] |
| N2 | (Ring Nitrogen) | H-Bond Acceptor: Forms a hydrogen bond with the backbone amide of the kinase hinge region.[1] |
The "Donor-Acceptor" Hinge Binding Motif
The 5-amino-pyrazole core is renowned for its ability to form a 2-point hydrogen bond network with the kinase hinge region (residues connecting the N- and C-terminal lobes).[1]
-
Interaction A: The exocyclic
acts as a donor to the hinge carbonyl.[1] -
Interaction B: The endocyclic
acts as an acceptor from the hinge backbone amide.
Mechanistic Pharmacology
Primary Mechanism: ATP-Competitive Kinase Inhibition
Derivatives of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine function primarily as Type I inhibitors .[1] By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, effectively shutting down oncogenic signaling cascades.
Key Targets:
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK16 (PCTAIRE), where the pyrazole core mimics the purine of ATP.
-
Aurora Kinases (A & B): Critical for mitosis; inhibition leads to mitotic arrest and apoptosis in tumor cells.
-
BRAF: The scaffold has been utilized in fragment-based drug design to target the V600E mutant.[1]
Secondary Mechanism: CB1 Receptor Antagonism
Beyond kinases, this scaffold appears in antagonists for the Cannabinoid Receptor 1 (CB1). The cyclopropyl group is critical here for fitting into the lipophilic orthosteric binding site of the GPCR, blocking endocannabinoid binding and modulating metabolic pathways (obesity/lipogenesis).
Visualizing the Mechanism
The following diagram illustrates the signaling blockade mediated by pyrazole-amine derivatives in a typical MAPK/ERK pathway context.
Figure 1: Mechanism of Action. The pyrazole derivative competitively inhibits the kinase (e.g., BRAF), halting the phosphorylation cascade essential for tumor proliferation.
Synthetic Protocols
Synthesis of the Core Scaffold
The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine is a classic heterocycle formation involving the condensation of a beta-ketonitrile with a hydrazine.[1]
Reaction Scheme Logic:
-
Precursor A: 3-cyclopropyl-3-oxopropanenitrile (Provides the C3-cyclopropyl and the nitrile for the amine).[1]
-
Precursor B: Propylhydrazine (Provides the N1-propyl).[1]
-
Mechanism: The hydrazine nitrogen attacks the ketone (Schiff base formation), followed by cyclization onto the nitrile to form the 5-amino group.
Detailed Protocol:
Materials:
-
3-cyclopropyl-3-oxopropanenitrile (10 mmol)[1]
-
Propylhydrazine hydrochloride (11 mmol)
-
Ethanol (Absolute, 50 mL)
-
Triethylamine (Et3N) or Refluxing acid catalyst (depending on specific salt form)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-cyclopropyl-3-oxopropanenitrile in 50 mL of ethanol.
-
Addition: Add 11 mmol of propylhydrazine hydrochloride.
-
Catalysis: Add 12 mmol of Triethylamine to neutralize the hydrochloride salt and activate the hydrazine.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) for the disappearance of the nitrile. -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
) and brine ( ). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target amine as a pale yellow solid/oil.
Figure 2: Synthetic route via condensation cyclization.[1]
Experimental Validation: Kinase Inhibition Assay
To validate the therapeutic potential of derivatives synthesized from this core, a biochemical kinase assay is required.
Protocol: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures the ADP generated from the kinase reaction; highly sensitive for ATP-competitive inhibitors.[1]
-
Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Serially dilute the pyrazole derivative in DMSO (10 mM start, 1:3 dilutions).
-
Enzyme Mix: Add 2
L of recombinant Kinase (e.g., BRAF V600E, 5 ng/well) to a 384-well white plate. -
Inhibitor Addition: Add 1
L of compound dilution. Incubate for 10 min at RT (allows binding to the hinge). -
Substrate Start: Add 2
L of ATP/Substrate mix (10 M ATP, 0.2 g/ L MEK1 substrate). -
Reaction: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence. Calculate
using a sigmoidal dose-response curve.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.[1] Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at: [Link]
-
PubChem Compound Summary: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Analog Reference). PubChem.[1][3][4][5] Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link][6]
Sources
- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 5. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]
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